Apigenin-4'-O-sulfate Potassium Salt
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Overview
Description
Apigenin-4’-O-sulfate Potassium Salt is a sulfated derivative of apigenin, a naturally occurring flavone found in many plants. Apigenin is known for its broad range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . The sulfation of apigenin enhances its solubility and bioavailability, making Apigenin-4’-O-sulfate Potassium Salt a compound of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-4’-O-sulfate Potassium Salt typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) at low temperatures . The reaction is followed by neutralization with potassium hydroxide to yield the potassium salt form.
Industrial Production Methods: Industrial production methods for Apigenin-4’-O-sulfate Potassium Salt are not well-documented in the literature. the process would likely involve large-scale sulfation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be explored to optimize the reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Apigenin-4’-O-sulfate Potassium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent flavone, apigenin.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Apigenin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Apigenin-4’-O-sulfate Potassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sulfation reactions and their effects on flavonoid properties.
Biology: Investigated for its role in modulating cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of Apigenin-4’-O-sulfate Potassium Salt involves its interaction with various molecular targets and pathways. It modulates key signaling molecules involved in inflammation, oxidative stress, and cancer cell proliferation. Some of the pathways affected include:
JAK/STAT Pathway: Inhibition of this pathway reduces inflammation and cancer cell growth.
PI3K/Akt/mTOR Pathway: Modulation of this pathway affects cell survival and proliferation.
MAPK/ERK Pathway: Inhibition of this pathway reduces cell proliferation and induces apoptosis in cancer cells
Comparison with Similar Compounds
Apigenin: The parent compound, known for its broad pharmacological properties.
Luteolin: Another flavone with similar anti-inflammatory and anticancer properties.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Uniqueness: Apigenin-4’-O-sulfate Potassium Salt stands out due to its enhanced solubility and bioavailability compared to its parent compound, apigenin. This makes it more effective in biological systems and increases its potential for therapeutic applications .
Properties
Molecular Formula |
C15H9KO8S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
potassium;[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenyl] sulfate |
InChI |
InChI=1S/C15H10O8S.K/c16-9-5-11(17)15-12(18)7-13(22-14(15)6-9)8-1-3-10(4-2-8)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI Key |
NWZRMXXKONZAQD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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